Therapeutic Index: Cecropin A Demonstrates >400-Fold Higher Relative Selectivity Than Melittin for Bacterial vs. Mammalian Membranes
In a direct head-to-head panel assaying cecropin A, Trichoplusia ni cecropin, polymyxin B, colistin, and melittin against eight bacterial strains including colistin-resistant clinical isolates, cecropin A achieved a geometric mean MIC of 2.25 μM and a hemolytic concentration (HC₁₀) exceeding 100 μM (no hemolysis observed; 200 μM applied in calculation). By contrast, melittin exhibited a geometric mean MIC of 14.25 μM but caused 10% hemolysis at only 3.1 μM. The resulting Relative Selective Index (HC₁₀/GM) was 88.89 for cecropin A versus 0.22 for melittin—a 404-fold difference [1]. This places cecropin A as the most selective peptide in the panel, surpassing even T. ni cecropin (RSI 123.08, though functionally comparable) and far exceeding polymyxin B (RSI 11.19) and colistin (RSI 5.93) [1].
| Evidence Dimension | Relative Selective Index (HC₁₀ / Geometric Mean MIC) |
|---|---|
| Target Compound Data | Cecropin A: HC₁₀ >100 μM, Geometric Mean MIC 2.25 μM, RSI = 88.89 |
| Comparator Or Baseline | Melittin: HC₁₀ = 3.1 μM, Geometric Mean MIC 14.25 μM, RSI = 0.22; Polymyxin B: RSI = 11.19; Colistin: RSI = 5.93 |
| Quantified Difference | Cecropin A RSI is ~404-fold higher than melittin; ~8-fold higher than polymyxin B; ~15-fold higher than colistin |
| Conditions | Broth microdilution MIC assay against 8 bacterial strains (E. coli, A. baumannii, P. aeruginosa, K. pneumoniae + 4 colistin-resistant strains); sheep erythrocyte hemolysis assay at 100 μM |
Why This Matters
Procurement decisions for in vivo or topical therapeutic development must prioritize peptides with demonstrated wide therapeutic windows; cecropin A's 404-fold selectivity advantage over melittin translates directly to lower mammalian cell toxicity risk at bactericidal concentrations.
- [1] Park Y, Park SC, Park HK, Shin SY, Kim Y, Hahm KS. Characterization of the antimicrobial activities of Trichoplusia ni cecropin A as a high-potency therapeutic against colistin-resistant Escherichia coli. Pharmaceutics. 2023;15(6):1752. Table 1. doi:10.3390/pharmaceutics15061752. View Source
